Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 250.12 g/mol. It is classified as an amino acid derivative, specifically a hydrochloride salt of an ester formed from 3-amino-3-(4-chlorophenyl)propanoic acid and methanol. The compound is recognized for its potential applications in scientific research, particularly in pharmacology and neurobiology .
The synthesis of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the following steps:
In industrial settings, similar synthetic routes are employed but scaled up to improve yield and purity. Optimization of reaction conditions is crucial to minimize by-products while maximizing efficiency .
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride features a complex molecular structure characterized by:
The molecular structure includes a chlorinated phenyl group, an amino group, and an ester functional group, contributing to its biological activity.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions:
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors:
Research indicates that this compound may exhibit cognitive-enhancing effects similar to amphetamines, although precise pathways remain under investigation.
Safety data indicates that the compound may act as an irritant; therefore, appropriate safety measures should be observed during handling.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has several scientific uses:
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. This name precisely defines its molecular framework:
Structural representations include:
O=C(OC)CC(N)C1=CC=C(Cl)C=C1.[H]Cl (Canonical) [9] CKHLTQXMMBPPQU-UHFFFAOYSA-N (Racemate) [2] Table 1: Key Structural Descriptors
| Descriptor Type | Representation |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
| SMILES (Canonical) | COC(=O)CC(N)C1=CC=C(Cl)C=C1.Cl |
| InChI Code | 1S/C₁₀H₁₂ClNO₂.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H |
| Molecular Weight | 250.12 g/mol |
This compound is recognized by multiple aliases and unique registry numbers across chemical databases:
Vendor catalog numbers (e.g., AMBH9ABD34BA for Sigma-Aldrich, S903115 for Smolecule) facilitate commercial sourcing [2] [9].
Table 2: Registry Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| CAS (Racemate) | 124082-19-5 |
| CAS (S-Enantiomer) | 1217775-76-2 |
| PubChem CID | 42614493 |
| MDL Number | MFCD06740367 |
| Common Synonyms | Methyl 3-(p-chlorophenyl)-β-alaninate HCl; 3-Amino-3-(4-chlorophenyl)propionate methyl ester HCl |
The tertiary carbon at position 3 (C3) of the propanoate chain is chiral, generating two enantiomers:
CKHLTQXMMBPPQU-SBSPUUFOSA-N [6]. CKHLTQXMMBPPQU-FVGYRXGTSA-N [8]. The stereochemistry is explicitly denoted in IUPAC names:
Synthetic routes typically produce racemic mixtures, necessitating chiral resolution for enantiopure forms. The (S)-enantiomer is more frequently studied in pharmacological contexts due to its stereospecific interactions with biological targets [8] [9].
Table 3: Enantiomer-Specific Identifiers
| Enantiomer | IUPAC Name | InChI Key | CAS Number |
|---|---|---|---|
| (R)-Form | methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | CKHLTQXMMBPPQU-SBSPUUFOSA-N | Not specified |
| (S)-Form | methyl (S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | CKHLTQXMMBPPQU-FVGYRXGTSA-N | 1217775-76-2 |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: